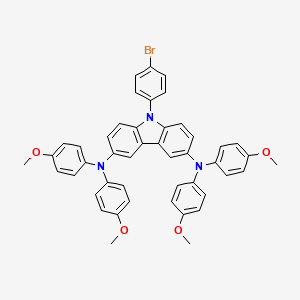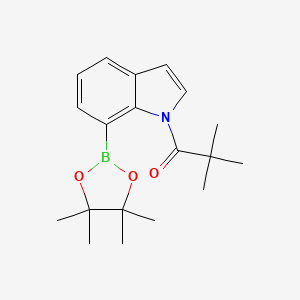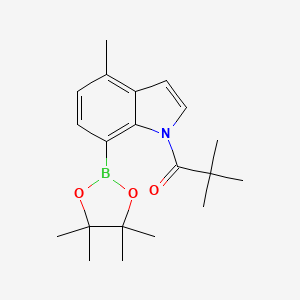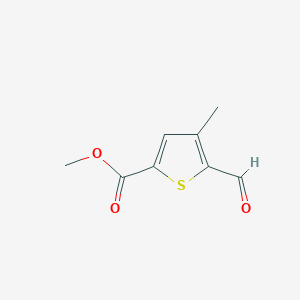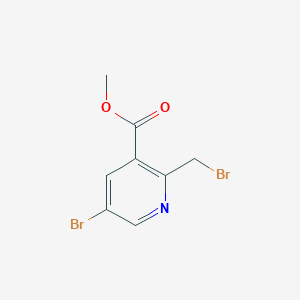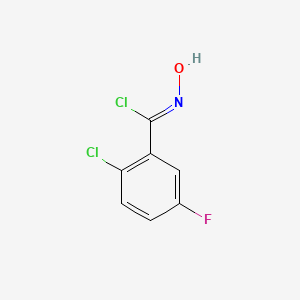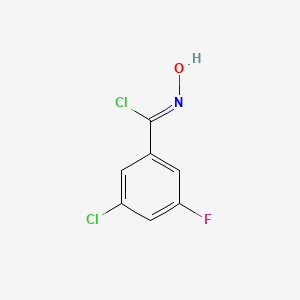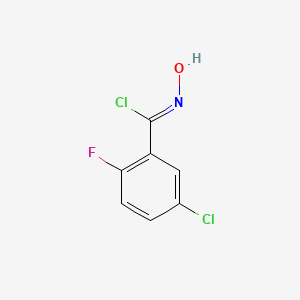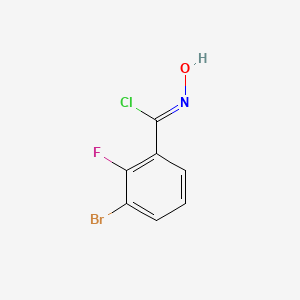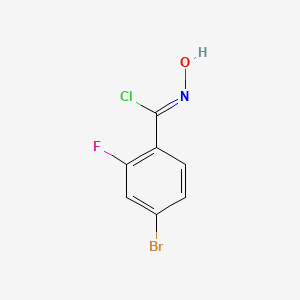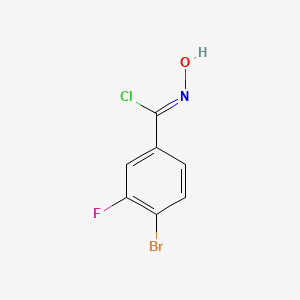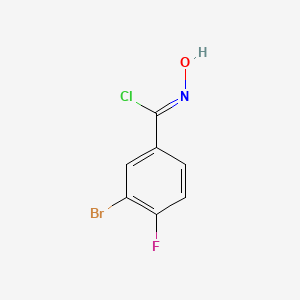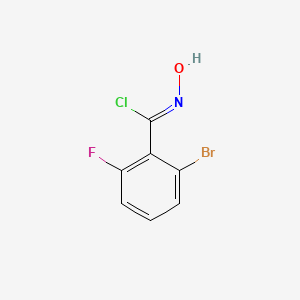
(E)-2-Bromo-6-fluoro-N-hydroxybenzimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Bromo-6-fluoro-N-hydroxybenzimidoyl chloride: is an organic compound that features a benzene ring substituted with bromine, fluorine, and a carboximidoyl chloride group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Bromo-6-fluoro-N-hydroxybenzimidoyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has appropriate substituents for further functionalization.
Bromination and Fluorination: The benzene ring is brominated and fluorinated using reagents such as bromine (Br2) and fluorine (F2) or their respective compounds.
Formation of Carboximidoyl Chloride: The carboximidoyl chloride group is introduced through a reaction involving a suitable precursor, such as a carboxylic acid derivative, and reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The carboximidoyl chloride group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation and Reduction: Formation of oxidized or reduced products depending on the specific reaction conditions.
Hydrolysis: Formation of carboxylic acids or amides.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine:
Drug Development: Investigated for potential pharmacological properties and as a building block for drug synthesis.
Biochemical Studies: Used in studies involving enzyme inhibition and protein interactions.
Industry:
Material Science:
Agriculture: Investigated for use in the synthesis of agrochemicals.
作用机制
The mechanism of action of (E)-2-Bromo-6-fluoro-N-hydroxybenzimidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target molecules and the context of the application.
相似化合物的比较
2-bromo-6-fluorobenzene: Lacks the carboximidoyl chloride group, making it less reactive in certain types of reactions.
N-hydroxybenzenecarboximidoyl chloride: Lacks the bromine and fluorine substituents, affecting its chemical properties and reactivity.
2-bromo-6-fluoro-N-methylbenzenecarboximidoyl chloride: Similar structure but with a methyl group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness: The combination of bromine, fluorine, and carboximidoyl chloride groups in (E)-2-Bromo-6-fluoro-N-hydroxybenzimidoyl chloride imparts unique reactivity and potential for diverse applications in scientific research and industry.
属性
IUPAC Name |
(1Z)-2-bromo-6-fluoro-N-hydroxybenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClFNO/c8-4-2-1-3-5(10)6(4)7(9)11-12/h1-3,12H/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWNBKIJZBYFLF-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=NO)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)/C(=N/O)/Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
